molecular formula C11H20ClNO B15168806 4-Pentenamide, N-butyl-N-chloro-2,2-dimethyl- CAS No. 647027-54-1

4-Pentenamide, N-butyl-N-chloro-2,2-dimethyl-

Cat. No.: B15168806
CAS No.: 647027-54-1
M. Wt: 217.73 g/mol
InChI Key: FYPYFEWLIAZALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentenamide, N-butyl-N-chloro-2,2-dimethyl- is an organic compound characterized by its unique structure, which includes a pentenamide backbone with butyl, chloro, and dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenamide, N-butyl-N-chloro-2,2-dimethyl- typically involves the reaction of 4-pentenoyl chloride with N-butyl-N-chloro-2,2-dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The process involves the following steps:

  • Preparation of 4-pentenoyl chloride by reacting 4-pentenoic acid with thionyl chloride.
  • Reaction of 4-pentenoyl chloride with N-butyl-N-chloro-2,2-dimethylamine in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Pentenamide, N-butyl-N-chloro-2,2-dimethyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-Pentenamide, N-butyl-N-chloro-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

4-Pentenamide, N-butyl-N-chloro-2,2-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentenamide, N-butyl-N-chloro-2,2-dimethyl- involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Pentenamide, N-butyl-2,2-dimethyl-: Lacks the chloro group, which may result in different reactivity and biological activity.

    4-Pentenamide, N-chloro-2,2-dimethyl-: Lacks the butyl group, which can affect its solubility and interaction with biological targets.

    4-Pentenamide, N-butyl-N-chloro-2-methyl-: Has one less methyl group, potentially altering its steric and electronic properties.

Uniqueness

4-Pentenamide, N-butyl-N-chloro-2,2-dimethyl- is unique due to the presence of both butyl and chloro substituents, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

CAS No.

647027-54-1

Molecular Formula

C11H20ClNO

Molecular Weight

217.73 g/mol

IUPAC Name

N-butyl-N-chloro-2,2-dimethylpent-4-enamide

InChI

InChI=1S/C11H20ClNO/c1-5-7-9-13(12)10(14)11(3,4)8-6-2/h6H,2,5,7-9H2,1,3-4H3

InChI Key

FYPYFEWLIAZALE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C(=O)C(C)(C)CC=C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.